
4-(2,4-dioxothiazolidin-3-yl)-N-(2-methoxyethyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(2,4-dioxothiazolidin-3-yl)-N-(2-methoxyethyl)piperidine-1-carboxamide is a derivative of thiazolidine-2,4-dione, which is a heterocyclic compound that has been the focus of research due to its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as antimicrobial and antiproliferative effects .
Synthesis Analysis
The synthesis of related thiazolidine-2,4-dione derivatives involves the use of OxymaPure/N,N'-diisopropylcarbodimide coupling methodology, which is a common peptide coupling reagent used to form amide bonds. This method has been shown to yield these compounds in excellent yield and can be characterized by chromatographic and spectrometric methods, as well as elemental analysis . While the exact synthesis of 4-(2,4-dioxothiazolidin-3-yl)-N-(2-methoxyethyl)piperidine-1-carboxamide is not detailed, the methodologies used for similar compounds could potentially be applied.
Molecular Structure Analysis
The molecular structure of thiazolidine-2,4-dione derivatives is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This ring is fused to a 2,4-dione moiety, and various substitutions can be made at different positions to alter the compound's biological activity. The molecular structure is crucial as it can influence the compound's interaction with biological targets, such as tubulin in the case of antiproliferative agents .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolidine derivatives typically include the formation of the thiazolidine ring, followed by functionalization at various positions. For example, the synthesis of 4-(2-benzothiazoyl)piperidines involves the reaction of an intermediate with 2-lithiobenzothiazole, followed by deprotection and N-alkylation to yield compounds with potent antihistaminic activity . Similar reactions could be hypothesized for the synthesis of 4-(2,4-dioxothiazolidin-3-yl)-N-(2-methoxyethyl)piperidine-1-carboxamide, with appropriate modifications to the starting materials and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives can vary widely depending on the specific substituents and functional groups present in the molecule. These properties can include solubility, melting point, and stability, which are important for the compound's application as a drug. The antimicrobial activity of these compounds has been evaluated, with some showing weak to moderate activity against Gram-negative bacteria and antifungal activity . The antiproliferative activity of related piperidine-1-carboxamides has also been demonstrated, indicating the potential for these compounds to act as tubulin inhibitors .
科学的研究の応用
Synthesis and Antimicrobial Activity
A study on thiazolidine-2,4-dione carboxamide and amino acid derivatives, including similar compounds, demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. This highlights the potential of these compounds in developing new antimicrobial agents (Rakia Abd Alhameed et al., 2019).
Antiproliferative Effects
Research on novel 4-thiazolidinone-, pyridine- and piperazine-based conjugates revealed significant antiproliferative effects on human leukemic cells, indicating their potential as cancer therapeutics. Specifically, one compound showed potent activity against Nalm6, K562, and Jurkat cells, suggesting these derivatives could contribute to leukemia treatment strategies (Kothanahally S Sharath Kumar et al., 2014).
Tubulin Inhibition
A newly discovered class of compounds, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, was identified as tubulin inhibitors. This finding came from structure-activity relationship (SAR) optimization, indicating their mechanism of action involves disrupting tubulin polymerization, a critical process in cell division. Such compounds could serve as a basis for developing new anticancer agents (M. Krasavin et al., 2014).
特性
IUPAC Name |
4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-methoxyethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-19-7-4-13-11(17)14-5-2-9(3-6-14)15-10(16)8-20-12(15)18/h9H,2-8H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKHUWKQJWVPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCC(CC1)N2C(=O)CSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dioxothiazolidin-3-yl)-N-(2-methoxyethyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Methyl-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-7-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2503305.png)

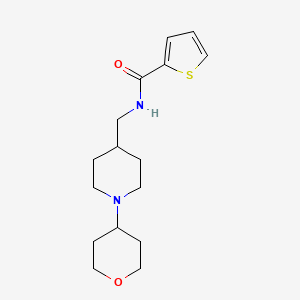
![2-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2503313.png)
![4-cyano-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2503314.png)
![N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2503315.png)
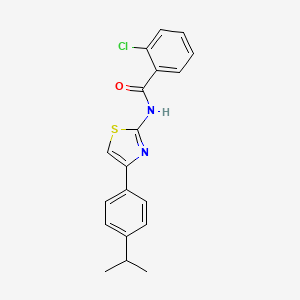

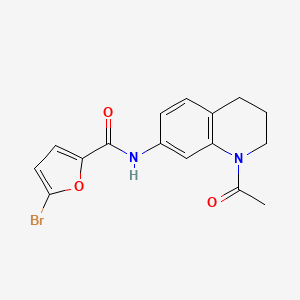
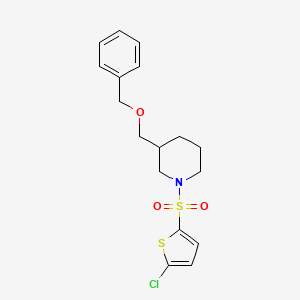

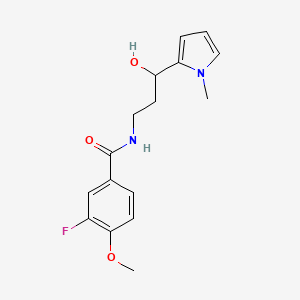

![Ethyl 4-[[2-(4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2503327.png)